molecular formula C12H19N3O B1480019 (1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol CAS No. 2091616-84-9

(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B1480019
CAS No.: 2091616-84-9
M. Wt: 221.3 g/mol
InChI Key: ZKNXVQBJGHGMJI-UHFFFAOYSA-N
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Description

“(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol” is a synthetic chemical compound. It has a molecular weight of 207.28 g/mol . The compound is stored at room temperature and is available in oil form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells . Another study reported a facile solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines from different 2-aminopyridines with various α-bromoketones .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical and Chemical Properties Analysis

The compound is an oil that is stored at room temperature . It has a molecular weight of 207.28 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Kobayashi et al. (2011) described the synthesis of 2,3-Diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols through the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents. These compounds, after aqueous work-up and O-acylation, yielded 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-yl acetates in good yields, highlighting a route to synthesize complex heterocyclic structures starting from pyridin-3-amine derivatives (Kobayashi et al., 2011).

Catalytic Applications

  • In the context of polymer synthesis, Kim et al. (2018) examined aromatic amine ligands including pyridine and its aminopyridine derivatives for their efficacy in catalyzing the polymerization of 2,6-dimethylphenol. The study underscores the potential of pyridine derivatives in facilitating polymerization reactions, with specific ligands significantly enhancing the polymerization rate (Kim et al., 2018).

Material Science and Nonlinear Optical Properties

  • Li et al. (2012) reported the synthesis and characterization of thienyl-substituted pyridinium salts, investigating their second-order nonlinear optical (NLO) properties. This work illustrates how modifications to the pyridine core can result in materials with potential applications in optical technologies (Li et al., 2012).

Novel Synthetic Routes

  • Lifshits et al. (2015) developed a new method for the preparation of (2-aminopyridin-4-yl)methanol, demonstrating a one-pot synthesis approach that enhances the efficiency of producing this and related compounds. This methodology offers a more straightforward route to access such derivatives for further chemical transformations (Lifshits et al., 2015).

Electrochemical Reduction of CO2

  • Barton Cole et al. (2015) explored the catalytic capabilities of substituted pyridiniums, including aminopyridine derivatives, in the electrochemical reduction of carbon dioxide to methanol. This study highlights the role of these compounds in sustainable chemistry and carbon recycling technologies (Barton Cole et al., 2015).

Properties

IUPAC Name

[1-(3-aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2)8-15(6-9(12)7-16)11-10(13)4-3-5-14-11/h3-5,9,16H,6-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNXVQBJGHGMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C2=C(C=CC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
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(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
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(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
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(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
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(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(3-Aminopyridin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

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